N-[(2,4-dimethoxyphenyl)methyl]-3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine
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Overview
Description
N-[(2,4-Dimethoxyphenyl)methyl]-3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine is a complex organic compound characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core substituted with an iodine atom and a 2,4-dimethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine typically involves multiple steps:
Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 3-aminopyridine and hydrazine derivatives.
Attachment of the 2,4-Dimethoxyphenylmethyl Group: This step involves the alkylation of the pyrazolo[4,3-c]pyridine core with a 2,4-dimethoxybenzyl halide (e.g., chloride or bromide) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations would include the availability of starting materials, reaction scalability, and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the iodine substituent, potentially replacing it with hydrogen or other groups.
Substitution: The iodine atom can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Deiodinated products or hydrogenated derivatives.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(2,4-dimethoxyphenyl)methyl]-3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structure suggests possible interactions with biological targets, making it a candidate for the development of new therapeutic agents, particularly in oncology and neurology.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrazolo[4,3-c]pyridine core play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[(2,4-Dimethoxyphenyl)methyl]-1H-pyrazolo[4,3-c]pyridin-4-amine: Lacks the iodine substituent, which may affect its reactivity and binding properties.
3-Bromo-1H-pyrazolo[4,3-c]pyridin-4-amine: Similar structure but with a bromine atom instead of iodine, leading to different chemical and biological properties.
N-[(2,4-Dimethoxyphenyl)methyl]-3-chloro-1H-pyrazolo[4,3-c]pyridin-4-amine: Chlorine substituent instead of iodine, which may influence its reactivity and applications.
Uniqueness
The presence of the iodine atom in N-[(2,4-dimethoxyphenyl)methyl]-3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine imparts unique reactivity and binding characteristics, making it distinct from its bromine or chlorine analogs. This uniqueness can be leveraged in specific applications where iodine’s properties are advantageous.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-iodo-2H-pyrazolo[4,3-c]pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IN4O2/c1-21-10-4-3-9(12(7-10)22-2)8-18-15-13-11(5-6-17-15)19-20-14(13)16/h3-7H,8H2,1-2H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAYWUMHYWLQSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NC=CC3=NNC(=C32)I)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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